molecular formula C18H21N3O2 B11102928 4-({(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}amino)benzamide

4-({(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}amino)benzamide

Cat. No.: B11102928
M. Wt: 311.4 g/mol
InChI Key: JIEAKXSYSXRZTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}amino)benzamide is an organic compound known for its unique chemical structure and properties It is a derivative of benzamide and features a diethylamino group, a hydroxyphenyl group, and a methylideneamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}amino)benzamide typically involves the condensation of 4-(diethylamino)-2-hydroxybenzaldehyde with 4-aminobenzamide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base linkage, resulting in the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-({(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}amino)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the Schiff base linkage.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group or the hydroxy group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with the Schiff base linkage converted to an amine.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry

In chemistry, 4-({(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}amino)benzamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, are investigated to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new pharmaceuticals.

Industry

In industry, this compound is used in the development of new materials and coatings. Its chemical properties make it suitable for applications in corrosion protection, as well as in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-({(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}amino)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the diethylamino and hydroxyphenyl groups enhances its binding affinity and specificity, allowing it to exert its effects through specific pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[4-({(2E)-2-[4-(Diethylamino)benzylidene]hydrazino}carbonyl)phenyl]propanamide: This compound shares a similar structure with 4-({(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}amino)benzamide, featuring a diethylamino group and a Schiff base linkage.

    4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)benzamide: A closely related compound with a similar core structure but lacking the hydroxy group.

Uniqueness

The uniqueness of this compound lies in the presence of both the diethylamino and hydroxyphenyl groups. This combination enhances its chemical reactivity and binding affinity, making it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C18H21N3O2

Molecular Weight

311.4 g/mol

IUPAC Name

4-[[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]benzamide

InChI

InChI=1S/C18H21N3O2/c1-3-21(4-2)16-10-7-14(17(22)11-16)12-20-15-8-5-13(6-9-15)18(19)23/h5-12,22H,3-4H2,1-2H3,(H2,19,23)

InChI Key

JIEAKXSYSXRZTK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=NC2=CC=C(C=C2)C(=O)N)O

Origin of Product

United States

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